molecular formula C13H10N2O6S B1595965 Mordant Yellow 10 free acid CAS No. 21542-82-5

Mordant Yellow 10 free acid

Cat. No.: B1595965
CAS No.: 21542-82-5
M. Wt: 322.3 g/mol
InChI Key: MXCDRFGKHNFKIP-UHFFFAOYSA-N
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Description

Mordant Yellow 10 free acid, also known as benzoic acid, 2-hydroxy-5-(2-(4-sulfophenyl)diazenyl)-, is a synthetic azo dye. It is widely used in the textile industry for dyeing purposes due to its excellent binding properties with fibers. The compound has a molecular formula of C13H10N2O6S and a molecular weight of 322.29 g/mol .

Mechanism of Action

Target of Action

Mordant Yellow 10, also known as Acid Yellow 10, is a type of azo dye It’s known that azo dyes generally interact with various biological tissues, primarily through electrostatic interactions .

Mode of Action

The mode of action of Mordant Yellow 10 involves its interaction with its targets. For small basic dyes, blocking or selective extraction of tissue sections can reduce staining or increase staining. This is predicted by a simple electrostatic model of dye binding . The staining with both large basic dyes and with metal complex dyes was only slightly affected by these treatments .

Biochemical Pathways

The biochemical pathways affected by Mordant Yellow 10 are related to the reduction and decolorization of azo dyes. Riboflavin in catalytic amounts significantly accelerates the reduction of Mordant Yellow 10 by anaerobic granular sludge . The position of riboflavin reductase became the important factor in the decolorization of Mordant Yellow 10 .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of Mordant Yellow 10 is currently unknown .

Result of Action

The result of Mordant Yellow 10’s action is primarily observed as a change in coloration of the targeted materials. As a dye, it is used to stain various materials, including textiles and biological tissues . .

Biochemical Analysis

Biochemical Properties

Mordant Yellow 10 free acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with flavoproteins, which are capable of reducing azo dyes. The interaction between this compound and flavoproteins involves the transfer of electrons, leading to the reduction of the azo bond in the dye molecule. This reduction process is crucial for the decolorization and degradation of the dye in biological systems . Additionally, this compound can form complexes with metal ions, which can influence its biochemical behavior and interactions with other biomolecules .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In bacterial cells, the compound can be decolorized and degraded by specific enzymes, such as riboflavin reductase, which plays a key role in the reduction of the azo bond . This process can impact cell signaling pathways and gene expression, as the breakdown products of the dye may interact with cellular components. In mammalian cells, this compound can influence cellular metabolism and potentially cause cytotoxic effects at high concentrations .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with enzymes and other biomolecules. The compound’s azo bond is a key site for enzymatic reduction, primarily mediated by flavoproteins and other reductases . This reduction process leads to the cleavage of the azo bond, resulting in the formation of aromatic amines, which can further interact with cellular components. Additionally, this compound can form complexes with metal ions, which may affect its binding interactions with proteins and other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or microbial activity . Long-term exposure to this compound in in vitro or in vivo studies has shown that the compound can cause changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, the compound may have minimal impact on cellular function, while higher doses can lead to cytotoxic effects and adverse reactions . Studies have shown that there is a threshold concentration above which this compound can cause significant toxicity, including damage to cellular structures and disruption of metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its degradation and detoxification. The compound can be reduced by bacterial enzymes, such as riboflavin reductase, leading to the formation of aromatic amines . These breakdown products can then enter further metabolic pathways, where they may be conjugated with other molecules or further degraded. The interaction of this compound with metal ions can also influence its metabolic fate and the levels of metabolites in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and may accumulate in certain cellular compartments . The formation of complexes with metal ions can also affect the localization and distribution of this compound within tissues .

Subcellular Localization

This compound is localized in various subcellular compartments, depending on its interactions with cellular components. The compound can be found in the cytoplasm, where it may interact with enzymes and other proteins involved in its reduction and degradation . Additionally, this compound can be targeted to specific organelles, such as mitochondria or lysosomes, through post-translational modifications or binding interactions with targeting signals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mordant Yellow 10 free acid is synthesized through a diazotization reaction followed by azo coupling. The process involves the following steps:

    Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Azo Coupling: The diazonium salt is then coupled with salicylic acid in an alkaline medium to form the azo dye.

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The product is then purified through filtration and recrystallization processes .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: The azo group in this compound can be reduced to form corresponding amines.

    Substitution: The compound can undergo electrophilic substitution reactions due to the presence of aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.

    Reduction: Sodium dithionite or zinc in acidic conditions.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

Mordant Yellow 10 free acid has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the study of azo dye chemistry.

    Biology: Employed in histological staining to highlight cellular components.

    Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.

    Industry: Widely used in the textile industry for dyeing wool, silk, and cotton fabrics.

Comparison with Similar Compounds

  • Mordant Yellow 3
  • Mordant Yellow 12
  • Mordant Orange 1

Comparison: Mordant Yellow 10 free acid is unique due to its specific azo structure, which provides distinct color properties and binding affinities. Compared to Mordant Yellow 3 and Mordant Yellow 12, this compound offers better lightfastness and washfastness. Mordant Orange 1, while similar in application, has different spectral properties and is used for achieving different shades in dyeing processes .

Properties

IUPAC Name

2-hydroxy-5-[(4-sulfophenyl)diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O6S/c16-12-6-3-9(7-11(12)13(17)18)15-14-8-1-4-10(5-2-8)22(19,20)21/h1-7,16H,(H,17,18)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCDRFGKHNFKIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863681
Record name 2-Hydroxy-5-[(4-sulfophenyl)diazenyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21542-82-5
Record name Acid Yellow 10
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21542-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mordant Yellow 10 free acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021542825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-hydroxy-5-[2-(4-sulfophenyl)diazenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MORDANT YELLOW 10 FREE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0GUO5L1MO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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